molecular formula C11H14O2 B11911472 1,2-Dimethoxy-2,3-dihydro-1h-indene CAS No. 19598-06-2

1,2-Dimethoxy-2,3-dihydro-1h-indene

Cat. No.: B11911472
CAS No.: 19598-06-2
M. Wt: 178.23 g/mol
InChI Key: UNIZBJQAEVZXDB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with two methoxy groups attached to the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reaction of 1-indanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes methoxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

1,2-Dimethoxy-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-2,3-dihydro-1H-inden-1-one
  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
  • 2,3-Dihydro-1H-indene

Uniqueness

1,2-Dimethoxy-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and derivatization in synthetic chemistry .

Properties

CAS No.

19598-06-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1,2-dimethoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14O2/c1-12-10-7-8-5-3-4-6-9(8)11(10)13-2/h3-6,10-11H,7H2,1-2H3

InChI Key

UNIZBJQAEVZXDB-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2C1OC

Origin of Product

United States

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